(4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate
Overview
Description
“(4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate” is a chemical compound with the CAS Number: 1393440-06-6 . It has a molecular weight of 273.33 and its IUPAC name is 3-tert-butyl 4-methyl (4R,5R)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO5/c1-8-9(10(15)17-7)14(13(5,6)18-8)11(16)19-12(2,3)4/h8-9H,1-7H3/t8-,9-/m1/s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The exact mass and monoisotopic mass of the compound are 273.15762283 g/mol . It has a topological polar surface area of 65.1 Ų .Scientific Research Applications
Highly Diastereoselective Methylation
Research demonstrates the highly diastereoselective methylation of oxazolidine derivatives, including (2S,4S)- and (2R,4S)-3-tert-butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate. The study focuses on the methylation process, relative and absolute configuration assignments, enhancing the understanding of stereochemical outcomes in organic synthesis (Koskinen et al., 2004).
Novel High-Yield Synthesis Applications
A novel, high-yield synthesis approach for D-ribo-phytosphingosine utilizes a derivative obtained through the alpha-hydroxyallylation of the Garner aldehyde. This methodology highlights the compound's utility in complex organic synthesis, showcasing its role in generating bioactive molecules (Lombardo et al., 2006).
Crystal Structure Determination
The enantiomorphic compounds derived from oxazolidine derivatives have been crystallized and analyzed to understand their stereochemical properties. This work contributes to the field of crystallography and aids in the elucidation of molecular structures in organic compounds (Flock et al., 2006).
Synthesis of Non-Proteinogenic Amino Acids
Oxazolidine derivatives have been used in the synthesis of a series of tert-butyloxycarbonyl amino acid 4-nitroanilides, highlighting the compound's versatility in peptide synthesis and the creation of molecules with potential biological activities (Schutkowski et al., 2009).
Development of Chiral Catalysts
Research into chiral dirhodium catalysts derived from L-serine, L-threonine, and L-cysteine includes the synthesis and application of these catalysts in asymmetric reactions. This study exemplifies the compound's relevance in catalysis, offering pathways to enantioselective synthesis processes (Kang et al., 2015).
Safety and Hazards
The compound has been assigned the signal word “Warning” and the hazard statement H302, which indicates that it is harmful if swallowed . The precautionary statements associated with this compound are P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .
Properties
IUPAC Name |
3-O-tert-butyl 4-O-methyl (4R,5R)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-8-9(10(15)17-7)14(13(5,6)18-8)11(16)19-12(2,3)4/h8-9H,1-7H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSJJRXFHYGDSO-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653864 | |
Record name | 3-tert-Butyl 4-methyl (4R,5R)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393440-06-6 | |
Record name | 3-tert-Butyl 4-methyl (4R,5R)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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